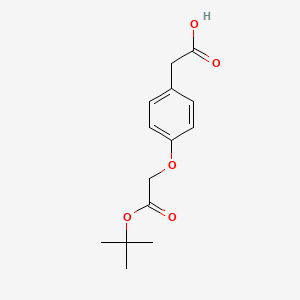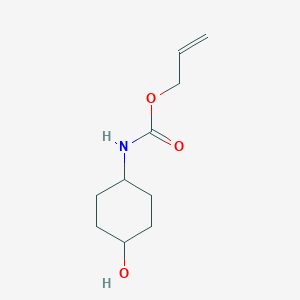
trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester
Descripción general
Descripción
Trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester (THCA-AE) is a synthetic ester of trans-4-hydroxycyclohexyl carbamic acid. It is a colorless crystalline solid with a pKa of 7.2 and a melting point of 129-132°C. It is a versatile compound with a wide range of applications in scientific research. In
Aplicaciones Científicas De Investigación
Trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester has a variety of applications in scientific research. It is used as a component of an enzyme-linked immunosorbent assay (ELISA) for the detection of human immunoglobulin G (IgG). It is also used in the synthesis of novel compounds with therapeutic potential, such as a new class of antifungal agents. In addition, this compound is used in the synthesis of novel inhibitors of protein tyrosine phosphatases, which are important for the regulation of signal transduction pathways.
Mecanismo De Acción
Trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester is an allosteric inhibitor of protein tyrosine phosphatases (PTPs). It binds to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing the reaction. This inhibition of PTP activity leads to the activation of downstream signaling pathways and the regulation of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of several human cancer cell lines, including prostate, breast, and lung cancer cells. In addition, this compound has been shown to have anti-inflammatory and antifungal effects. It has also been shown to have protective effects against oxidative stress and to modulate the expression of several genes involved in the regulation of cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester has several advantages for use in laboratory experiments. It is a potent inhibitor of PTPs, which makes it useful for studying the regulation of signal transduction pathways. In addition, it is relatively stable and can be synthesized in a straightforward manner. However, there are some limitations to its use in laboratory experiments. For example, its solubility in aqueous solutions is limited, and it is not very soluble in organic solvents.
Direcciones Futuras
The potential applications of trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester are far-reaching and its use in scientific research is likely to continue to expand. Future research could focus on its use in the development of novel therapeutics for the treatment of cancer and other diseases. In addition, further studies could explore its potential as an antioxidant and its ability to modulate gene expression. Finally, research could be conducted to develop new methods for the synthesis of this compound and its derivatives.
Propiedades
IUPAC Name |
prop-2-enyl N-(4-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-7-14-10(13)11-8-3-5-9(12)6-4-8/h2,8-9,12H,1,3-7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBPUXQRQBUHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



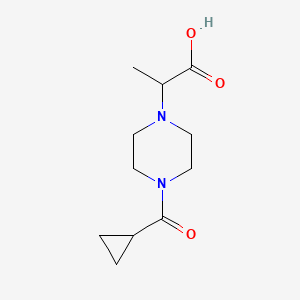
![1-[(Phenylamino)methyl]cyclohexan-1-ol](/img/structure/B1465315.png)
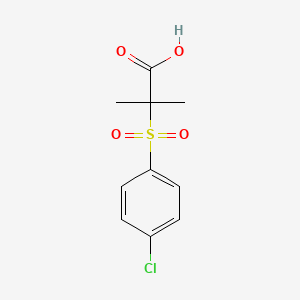
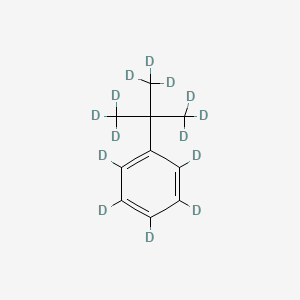
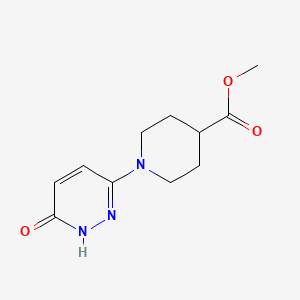
![10-chloro-2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one](/img/structure/B1465326.png)
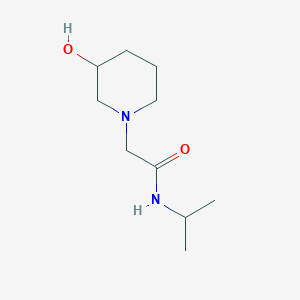
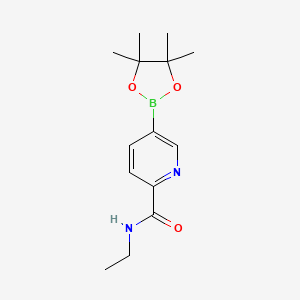
amine](/img/structure/B1465329.png)
![Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B1465330.png)

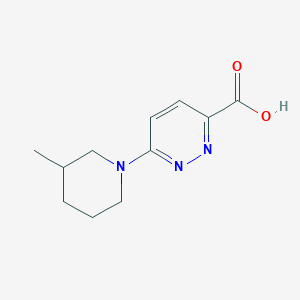
![1-{[(Propan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465334.png)
